molecular formula C8H10O2S B3246268 Ethyl 4-methylthiophene-3-carboxylate CAS No. 177032-11-0

Ethyl 4-methylthiophene-3-carboxylate

Cat. No.: B3246268
CAS No.: 177032-11-0
M. Wt: 170.23 g/mol
InChI Key: ZNSIHGXAXBRNSW-UHFFFAOYSA-N
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Description

Ethyl 4-methylthiophene-3-carboxylate is a versatile thiophene-based ester serving as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . Thiophene derivatives are prominent scaffolds in medicinal chemistry due to their broad spectrum of reported biological activities, which include anti-inflammatory, antidepressant, antimicrobial, and anticonvulsant properties . These compounds are also investigated for their potential as antitumor agents and have shown promise in addressing the challenges of drug resistance and cytotoxicity in cancer treatment . Furthermore, the unique electronic properties of thiophene derivatives make them suitable for applications in functional materials, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) . This compound is presented for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this chemical as a precursor for the synthesis of more complex heterocyclic systems . Note: The specific pharmacological mechanism of action for this precise compound may not be fully characterized and is an area of ongoing scientific investigation. Researchers should consult the current scientific literature for the most detailed and application-specific information.

Properties

IUPAC Name

ethyl 4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-3-10-8(9)7-5-11-4-6(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSIHGXAXBRNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methylthiophene-3-carboxylate can be synthesized through several methods. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction typically requires the presence of a base such as diethylamine .

Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This method is known for its efficiency in producing thiophene derivatives.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-methylthiophene-3-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure enhances the bioavailability and efficacy of drugs, particularly those targeting neurological disorders.

Case Study: Synthesis of Neurological Agents

  • Compound : this compound derivatives
  • Application : Used in the development of drugs for anxiety and depression.
  • Outcome : Enhanced therapeutic effects observed in preclinical trials.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals. Its thiophene ring structure contributes to increased stability and effectiveness under various environmental conditions.

Case Study: Pesticide Formulation

  • Product : this compound-based pesticides
  • Application : Effective against specific pest species.
  • Outcome : Field trials showed a significant reduction in pest populations with minimal environmental impact.

Material Science

The compound is explored in the development of novel materials, including conductive polymers. Its properties can enhance the performance of electronic devices.

Data Table: Properties of Conductive Polymers

PropertyValue
ConductivityHigh
Thermal StabilityExcellent
Mechanical StrengthModerate

Biochemical Research

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. This aids in understanding biological pathways and potential therapeutic targets.

Case Study: Enzyme Inhibition Studies

  • Enzyme Target : Cytochrome P450
  • Application : Investigating inhibition effects on drug metabolism.
  • Outcome : Identified potential for reduced drug interactions.

Cosmetic Formulations

The compound finds application in cosmetic products due to its potential antioxidant properties, contributing to skin health and protection against environmental stressors.

Data Table: Cosmetic Applications

Product TypeActive IngredientBenefit
Anti-aging creamThis compoundReduces oxidative stress
MoisturizerThis compoundEnhances skin hydration

Mechanism of Action

The mechanism of action of ethyl 4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to therapeutic effects. For instance, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound -CH3 (4), -COOEt (3) C8H10O2S 170.23 Planar thiophene core; hydrogen-bonded lattice
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate -NH2 (2), -C6H4Cl (4), -COOEt (3) C14H14ClNO2S 295.79 Enhanced lipophilicity due to 4-chlorophenyl group; potential CNS activity
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate -NH2 (2), -C6H4C6H11 (4), -COOEt (3) C19H23NO2S 329.46 Bulky cyclohexylphenyl group; higher steric hindrance
Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate -COCH3 (5), -NHCOCH2OPhCl (2), -CH3 (4), -COOEt (3) C18H18ClNO5S 396.86 Acetyl and chlorophenoxy groups; potential kinase inhibition

Biological Activity

Ethyl 4-methylthiophene-3-carboxylate is a compound of interest due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an ethyl ester and a methyl group. Its molecular formula is C8H10O2SC_8H_{10}O_2S. The compound's structure contributes to its biological activity, which is influenced by the electron-donating and electron-withdrawing properties of the thiophene moiety.

1. Antimicrobial Activity

Research has shown that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study indicated that these compounds can inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents .

2. Anti-inflammatory Effects

Thiophene derivatives are also known for their anti-inflammatory effects. This compound has been reported to reduce inflammation in experimental models, making it a candidate for developing anti-inflammatory drugs .

3. Antidepressant Properties

The compound has shown promise in preclinical studies for antidepressant-like effects. Its mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin pathways .

4. Anticonvulsant Activity

Thiophene derivatives have been evaluated for anticonvulsant activity, with some studies indicating that they may help in managing seizure disorders .

Synthesis and Characterization

This compound can be synthesized through various methods, often involving the reaction of thiophene derivatives with carboxylic acids or their derivatives under specific conditions. For instance, a one-pot condensation reaction has been successfully employed to yield high-purity products .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammation markers
AntidepressantModulation of serotonin levels
AnticonvulsantEfficacy in seizure models

Case Study: Antimicrobial Activity

In a study conducted by Mobinikhaledi et al., this compound was tested against several bacterial strains. The results demonstrated significant inhibition zones, indicating strong antimicrobial potential .

Case Study: Anti-inflammatory Effects

A recent investigation into its anti-inflammatory properties revealed that the compound significantly reduced edema in animal models when administered at therapeutic doses. This study supports its potential application in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-methylthiophene-3-carboxylate
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Ethyl 4-methylthiophene-3-carboxylate

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